Pomalidomide-CO-PEG2-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-CO-PEG2-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of medical research, particularly in the development of targeted protein degradation technologies such as PROTACs (proteolysis-targeting chimeras). The addition of the PEG linker and propargyl group enhances the solubility and reactivity of pomalidomide, making it a versatile tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CO-PEG2-propargyl typically involves the following steps:
Preparation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of coupling reactions, often involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Introduction of Propargyl Group:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Propargyl bromide, DCC, NHS; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Pomalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pomalidomide-CO-PEG2-propargyl involves several key steps:
Binding to Cereblon: Pomalidomide binds to the protein cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The recruited target proteins are ubiquitinated and subsequently degraded by the proteasome.
This mechanism allows for the selective degradation of specific proteins, making this compound a powerful tool in targeted protein degradation research .
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG2-butyl iodide: Another pomalidomide-based compound used in PROTAC research.
Pomalidomide-PEG2-CO2H: A variant with a carboxylic acid functional group, used for conjugation with amine-containing molecules.
Uniqueness: Pomalidomide-CO-PEG2-propargyl stands out due to its propargyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of complex molecular architectures and targeted protein degradation technologies .
Propriétés
Formule moléculaire |
C21H21N3O7 |
---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H21N3O7/c1-2-9-30-11-12-31-10-8-17(26)22-14-5-3-4-13-18(14)21(29)24(20(13)28)15-6-7-16(25)23-19(15)27/h1,3-5,15H,6-12H2,(H,22,26)(H,23,25,27) |
Clé InChI |
UJZAUAJJDNQCEC-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.